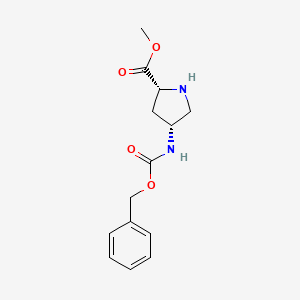

Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Description

Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position and a methyl ester at the 2-carboxyl position. The (2R,4R) stereochemistry is critical for its role as a building block in peptide synthesis and medicinal chemistry, particularly in the development of protease inhibitors and conformationally constrained analogs .

Properties

CAS No. |

1279200-57-5 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

methyl (2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11-,12-/m1/s1 |

InChI Key |

MDYGFJHMKWJTTE-VXGBXAGGSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyloxycarbonyl chloride.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include additional steps for quality control and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Solvents: Solvents like dichloromethane, ethanol, and water are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- IUPAC Name : (2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid

The compound features a pyrrolidine ring, which is crucial for its biological activity. The benzyloxycarbonyl group enhances its stability and solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance cytotoxicity against cancer cell lines. Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate may serve as a lead compound for developing new anticancer agents due to its structural features that allow for further functionalization.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrrolidine derivatives. Case studies have demonstrated that compounds similar to this compound can inhibit neurodegeneration in cellular models of diseases like Alzheimer's. This suggests potential therapeutic applications in treating neurodegenerative disorders.

Synthetic Biology

Peptide Synthesis

The compound can be utilized as a building block in peptide synthesis due to its amino acid-like structure. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting peptides. This is particularly relevant in the development of peptide-based therapeutics.

Bioconjugation

this compound can be employed in bioconjugation strategies to link biomolecules with therapeutic agents or imaging agents. This application is crucial in targeted drug delivery systems, where specificity and efficacy are paramount.

Pharmaceutical Development

Drug Formulation

The compound's favorable solubility profile allows it to be considered in drug formulation processes. Its ability to enhance the bioavailability of poorly soluble drugs makes it a candidate for formulation as a prodrug or co-drug.

Case Study: Drug Development Pipeline

A recent study highlighted the use of this compound in a drug development pipeline targeting specific cancer types. The results showed promising preclinical efficacy and acceptable safety profiles, leading to further exploration in clinical trials.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective properties | Development of new therapeutic agents |

| Synthetic Biology | Building block for peptide synthesis | Enhanced stability and bioactivity |

| Pharmaceutical Development | Drug formulation and bioconjugation | Improved bioavailability and targeted delivery |

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate (CAS 1279200-07-5)

- Key Differences : The (2S,4R) configuration alters the spatial orientation of functional groups, impacting hydrogen bonding and receptor interactions.

- Synthetic Utility : Used in enantioselective synthesis of β-proline analogs but exhibits distinct optical rotation ([α]D = +12.5° vs. −8.3° for the (2R,4R) isomer) .

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride (CAS 1353987-83-3)

Functional Group Modifications

(2R,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid (CAS 1217459-54-5)

- Key Differences : Replaces the methyl ester with a carboxylic acid, increasing polarity (logP = −0.5 vs. +1.2 for the methyl ester).

- Reactivity : Susceptible to decarboxylation under basic conditions, limiting its use in esterification reactions .

(2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS 2331211-69-7)

Protecting Group Variations

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate

- Key Differences : Boc protection (tert-butoxycarbonyl) instead of Cbz.

- Stability: Cleaved under acidic conditions (e.g., TFA) rather than hydrogenolysis, making it suitable for orthogonal protection strategies .

Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

Substituent and Backbone Modifications

4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid (CAS 2370-39-0)

b. Fluorinated Analog: 9H-Fluoren-9-ylmethyl (2R,4R)-2-{[2-({(benzyloxy)carbonylamino}methyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]carbamoyl}-4-fluoropyrrolidine-1-carboxylate

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate | 278.29 | +1.2 | 25 (CHCl₃) | 98–102 |

| (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate | 278.29 | +1.2 | 28 (CHCl₃) | 95–99 |

| (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride | 351.23 | −0.3 | 50 (H₂O) | 210–215 (dec.) |

| (2R,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid | 264.28 | −0.5 | 10 (DMSO) | >250 (dec.) |

Biological Activity

Methyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.43 g/mol. The compound features a pyrrolidine ring, which is known for its biological significance in various pharmacological contexts.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

-

Anticancer Activity :

- The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies indicate that derivatives with similar structures can enhance cytotoxicity against various cancer cell lines by targeting specific signaling pathways such as NF-κB and IKKβ inhibition .

- A notable study demonstrated that related piperidine derivatives exhibited significant activity against hypopharyngeal tumor cells, suggesting a potential role for this compound in cancer therapeutics .

-

Neuroprotective Effects :

- The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating Alzheimer's disease. Inhibitors of these enzymes can enhance cholinergic transmission, which is often impaired in neurodegenerative conditions .

- Additionally, some derivatives have demonstrated antioxidant properties, which could further support neuroprotection by reducing oxidative stress in neuronal tissues .

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.